3-Bromo-5-methyl-2-propoxyphenylboronic acid
CAS No.: 870718-02-8
Cat. No.: VC2028687
Molecular Formula: C10H14BBrO3
Molecular Weight: 272.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 870718-02-8 |
|---|---|
| Molecular Formula | C10H14BBrO3 |
| Molecular Weight | 272.93 g/mol |
| IUPAC Name | (3-bromo-5-methyl-2-propoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 |
| Standard InChI Key | VRLCLUBYCOQMKY-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1OCCC)Br)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1OCCC)Br)C)(O)O |
Introduction
Chemical Identity and Structure
3-Bromo-5-methyl-2-propoxyphenylboronic acid (CAS No. 870718-02-8) is characterized by its distinctive molecular structure comprising a phenyl ring substituted with bromo, methyl, and propoxy groups, along with a boronic acid functionality. The compound has several synonyms in chemical databases, including (3-bromo-5-methyl-2-propoxyphenyl)boronic acid, ACMC-209qdb, AC1N7AOQ, and SureCN3319730 .
Basic Chemical Parameters
The fundamental chemical parameters of 3-Bromo-5-methyl-2-propoxyphenylboronic acid are summarized in the following table:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄BBrO₃ | |
| Molecular Weight | 272.93 g/mol | |
| SMILES Notation | CCCOC1=C(B(O)O)C=C(C=C1Br)C | |
| MDL Number | MFCD04974112 | |
| Catalog Numbers | CS-0174355 (ChemScene) |
Physicochemical Properties
The physicochemical properties of this compound influence its behavior in chemical reactions and its utility in various applications:
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 49.69 Ų | |
| LogP | 1.22612 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 4 |
The moderate LogP value of 1.22612 indicates a relatively balanced hydrophilic-lipophilic character, suggesting reasonable solubility in both organic solvents and potentially in aqueous systems with organic co-solvents .
Structural Comparison with Related Boronic Acids
To better understand the significance of 3-Bromo-5-methyl-2-propoxyphenylboronic acid, it is instructive to compare it with similar boronic acid derivatives:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-Bromo-5-methyl-2-propoxyphenylboronic acid | 870718-02-8 | C₁₀H₁₄BBrO₃ | 272.93 | Reference compound |
| 3-Bromo-5-phenoxyphenylboronic acid | 2096338-55-3 | C₁₂H₁₀BBrO₃ | 292.92 | Phenoxy instead of methyl+propoxy |
| 3-Bromo-5-methyl-2-(3'-methoxybenzyloxy)phenylboronic acid | 849062-23-3 | C₁₅H₁₆BBrO₄ | Not specified | Additional methoxybenzyloxy group |
| [3-Bromo-5-(trifluoromethoxy)phenyl]boronic acid | 1072951-48-4 | C₇H₅BBrF₃O₃ | Not specified | Trifluoromethoxy instead of methyl+propoxy |
| [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid | 913835-64-0 | C₇H₅BBrF₃O₂ | 268.83 | Trifluoromethyl instead of methyl+propoxy |
| (3-Bromo-5-(methoxymethyl)phenyl)boronic acid | 2225179-17-7 | C₈H₁₀BBrO₃ | 244.88 | Methoxymethyl instead of methyl+propoxy |
| (3-Bromo-5-(tert-butyl)phenyl)boronic acid | 1373881-94-7 | C₁₀H₁₄BBrO₂ | 256.93 | tert-Butyl instead of methyl+propoxy |
This comparative analysis reveals that 3-Bromo-5-methyl-2-propoxyphenylboronic acid belongs to a family of brominated phenylboronic acids with various substitution patterns, each offering unique electronic and steric properties for different synthetic applications.
| Supplier | Catalog Number | Purity | Storage Conditions | Shipping Conditions |
|---|---|---|---|---|
| AOBChem | 11094 | 95% | 4-8°C | Room Temperature |
| ChemScene | CS-0174355 | 98% | Sealed in dry, 2-8°C | Room temperature (continental US) |
Precautionary Measures
The following precautionary measures are recommended when handling this compound:
| Source | Precautionary Statements |
|---|---|
| AOBChem | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| ChemScene | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash thoroughly after handling P270: Do not eat, drink or smoke when using this product P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P330: Rinse mouth P362+P364: Take off contaminated clothing and wash it before reuse P405: Store locked up P501: Dispose of contents/container in accordance with local/regional/national/international regulations |
These storage recommendations aim to prevent hydrolysis or oxidation of the boronic acid functionality, which could compromise the compound's reactivity in synthetic applications.
Comparison with Other Substituted Phenylboronic Acids
The unique substitution pattern of 3-Bromo-5-methyl-2-propoxyphenylboronic acid distinguishes it from other brominated phenylboronic acids. The propoxy group at the 2-position can impact:
-
Steric environment around the boronic acid group
-
Electronic properties of the phenyl ring
-
Reactivity in coupling reactions
-
Solubility in various reaction media
For instance, compared to [3-Bromo-5-(trifluoromethyl)phenyl]boronic acid (molecular weight 268.83 g/mol) , 3-Bromo-5-methyl-2-propoxyphenylboronic acid (molecular weight 272.93 g/mol) has a similar molecular weight but significantly different electronic properties due to the electron-donating propoxy and methyl groups versus the strongly electron-withdrawing trifluoromethyl group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume